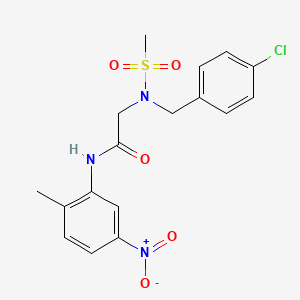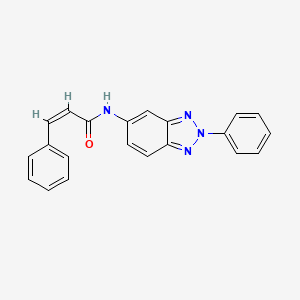
N~2~-(4-chlorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-chlorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H18ClN3O5S and its molecular weight is 411.9 g/mol. The purity is usually 95%.
The exact mass of the compound N~2~-(4-chlorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide is 411.0655696 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N~2~-(4-chlorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-(4-chlorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
In organic synthesis, this compound could serve as a precursor for the synthesis of more complex molecules. Its benzylic position is particularly reactive due to the presence of a chlorine atom, which can be substituted through various reactions such as free radical bromination or nucleophilic substitution . This reactivity could be exploited to create a wide range of derivatives with potential pharmaceutical applications.
Pharmacology
Pharmacologically, the nitro group and the sulfonamide moiety present in the compound are often seen in drugs with antibacterial properties. The compound could be studied for its potential as a prodrug that, once metabolized, could release active metabolites with therapeutic effects. Its structure also suggests potential activity as an enzyme inhibitor, which could be valuable in the treatment of various diseases .
Biochemistry
In biochemistry, the compound’s sulfonamide group could be of interest for interaction with proteins, particularly enzymes. It could be used to study enzyme kinetics and inhibition, as well as to understand the role of similar structures in biological systems. Additionally, the compound could be tagged with fluorescent markers to study protein interactions in live cells .
Medicinal Chemistry
The chlorobenzyl and nitrophenyl groups are common in medicinal chemistry, where they are used to modify the pharmacokinetic properties of drugs. This compound could be used to study the effect of these groups on drug absorption, distribution, metabolism, and excretion (ADME). It could also be used in the design of new compounds with improved efficacy and reduced toxicity .
Chemical Biology
In chemical biology, the compound could be used as a chemical probe to study cell signaling pathways. The methylsulfonyl group, in particular, could be used to investigate methylation processes within cells, which are crucial for the regulation of gene expression and protein function .
Analytical Chemistry
Finally, in analytical chemistry, this compound could be used as a standard in chromatographic methods to develop new analytical techniques. Its unique structure would make it a good candidate for studies involving high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection, aiming to improve the detection of similar compounds in complex mixtures .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-12-3-8-15(21(23)24)9-16(12)19-17(22)11-20(27(2,25)26)10-13-4-6-14(18)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDIWEAPMGGESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-(sec-butyl)-2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4855411.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)
![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855427.png)

![N-(3-methoxy-5-nitrophenyl)-2-{[5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855437.png)

![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)
![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)
![N-benzyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4855502.png)
![N-(4-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4855504.png)